3-Bromo-5-fluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

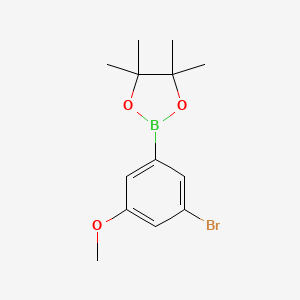

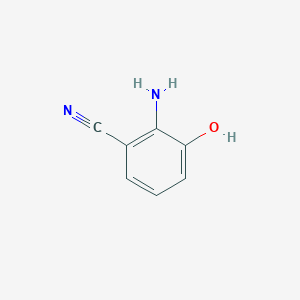

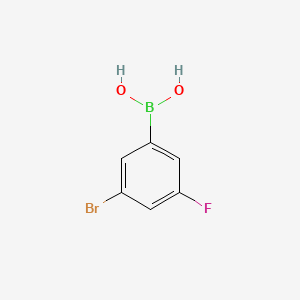

3-Bromo-5-fluorophenylboronic acid is a chemical compound with the empirical formula C6H5BBrFO2 . It has a molecular weight of 218.82 g/mol . This compound is used as a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

Synthesis Analysis

The synthesis of 3-Bromo-5-fluorophenylboronic acid involves the lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles . Unfortunately, detailed information about the synthesis process is not available from the search results.Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluorophenylboronic acid is represented by the SMILES string OB(O)c1cc(F)cc(Br)c1 . The InChI key for this compound is UVKKALLRVWTDOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-5-fluorophenylboronic acid is a solid compound . It has a density of 1.8±0.1 g/cm3 . The boiling point of this compound is 329.0±52.0 °C at 760 mmHg . It has a molar refractivity of 41.1±0.4 cm3 . The polar surface area of this compound is 40 Å2 .Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-5-fluorophenylboronic acid: is a versatile reagent in organic synthesis. It’s particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential for constructing complex organic molecules. The presence of bromine and fluorine atoms allows for further functionalization, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals .

Drug Discovery

In drug discovery, this compound serves as a precursor for creating biologically active molecules. Its ability to introduce a phenyl ring with halogen substituents into a molecular structure is crucial for the development of new therapeutic agents. Researchers have used it to synthesize novel pyrazole derivatives with potential anti-inflammatory activity.

Fluorescent Probes

The compound’s unique structure makes it suitable for creating fluorescent probes. These probes are used in bioimaging to selectively label and visualize biological molecules or cells. The fluorine atom plays a key role in the fluorescence properties of these probes.

Propriétés

IUPAC Name |

(3-bromo-5-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKKALLRVWTDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584490 |

Source

|

| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-fluorophenyl)boronic acid | |

CAS RN |

849062-37-9 |

Source

|

| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)